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  • Product: 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol
  • CAS: 1613239-16-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol Abstract This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol. In the absence of published experimental data for this specific molecule, this document synthesizes information from established NMR principles, spectral data of analogous structural motifs—namely substituted oxetanes and dichloropyridines—and best practices in spectral acquisition. It serves as an authoritative reference for researchers engaged in the synthesis, characterization, or utilization of this compound, offering detailed predictions for chemical shifts and coupling patterns. Furthermore, this guide outlines a rigorous, self-validating experimental workflow for the acquisition and confirmation of NMR data, ensuring high-fidelity structural elucidation.

Introduction

The oxetane ring is a valuable structural motif in medicinal chemistry, recognized for its ability to act as a nonclassical isostere for carbonyl and gem-dimethyl groups.[1] Its incorporation can favorably modulate key drug properties such as aqueous solubility, metabolic stability, and conformational preference.[2][3] The title compound, 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol, combines this strained heterocyclic ether with a dichloropyridine scaffold, suggesting potential applications as a versatile building block in drug discovery programs.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[4] It provides unparalleled insight into the chemical environment of individual atoms within a molecule. This guide aims to deconstruct the molecular architecture of 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol to predict its ¹H and ¹³C NMR spectra. This predictive framework is built upon the well-documented effects of electronegativity, ring strain, and aromaticity on nuclear shielding.[5]

Molecular Structure and Atom Numbering

For clarity and unambiguous spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this guide. The structure is composed of two key fragments: a 4,6-dichloropyridine ring and a 3-hydroxy-3-substituted oxetane ring.

Figure 1: Molecular structure and numbering scheme for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display four distinct groups of signals corresponding to the pyridyl, oxetane, and hydroxyl protons.

  • Pyridyl Protons (H-2 & H-5):

    • Chemical Shift: The pyridine ring contains two protons, H-2 and H-5. Due to the strong electron-withdrawing nature of the ring nitrogen and the two chlorine atoms, these protons will be significantly deshielded and are expected to appear in the aromatic region, likely between δ 7.5 and 8.5 ppm .

    • Multiplicity: H-2 and H-5 are separated by four bonds and are unlikely to exhibit significant coupling to each other. Therefore, each is expected to appear as a singlet (s) .

  • Oxetane Protons (H-2' & H-4'):

    • Chemical Shift: Protons on the oxetane ring typically resonate between δ 4.2 and 4.9 ppm.[6][7] The C-2' and C-4' positions are equivalent by symmetry. The protons attached to these carbons (CH₂) are diastereotopic due to the chiral center at C-3'. This will result in two distinct signals for the oxetane methylene groups. They are expected in the range of δ 4.5 - 5.0 ppm .

    • Multiplicity: These four protons will form a complex spin system. They will exhibit geminal coupling to each other and potentially vicinal coupling. The signals are anticipated to appear as two distinct sets of multiplets, likely complex doublets of doublets (dd) or triplets (t) .

  • Hydroxyl Proton (-OH):

    • Chemical Shift: The chemical shift of the tertiary alcohol proton is highly variable and depends on solvent, concentration, and temperature.[8] It is expected to appear as a broad singlet (br s) anywhere from δ 2.0 to 5.0 ppm , and its signal may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.

  • Pyridyl Carbons:

    • C-4 & C-6 (C-Cl): The carbons directly attached to the electronegative chlorine atoms will be significantly deshielded. Their signals are predicted to be in the δ 148 - 155 ppm range.

    • C-2 & C-5 (C-H): These carbons are expected in the typical aromatic region for pyridines, estimated to be between δ 120 - 140 ppm .

    • C-3 (C-C(OH)): The carbon atom attached to the oxetanol substituent will also be in the aromatic region, with its precise shift influenced by the substituent effect, likely around δ 135 - 145 ppm .

  • Oxetane Carbons:

    • C-2' & C-4' (O-CH₂-C): The methylene carbons of the oxetane ring are characteristic and are predicted to resonate in the range of δ 70 - 80 ppm .[6]

    • C-3' (Quaternary C-OH): The quaternary carbon C-3', bonded to the pyridine ring, a hydroxyl group, and two other carbons within the ring, will be found in a similar region to the other oxetane carbons, estimated at δ 75 - 85 ppm .

Summary of Predicted Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol.

Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Notes
H-2 7.5 – 8.5s-Pyridyl proton
H-5 7.5 – 8.5s-Pyridyl proton
H-2'/H-4' 4.5 – 5.0m (dd or t)-Diastereotopic oxetane protons
-OH 2.0 – 5.0 (variable)br s-Exchangeable with D₂O
C-2 --120 – 140Pyridyl C-H
C-3 --135 – 145Pyridyl quaternary C
C-4 --148 – 155Pyridyl C-Cl
C-5 --120 – 140Pyridyl C-H
C-6 --148 – 155Pyridyl C-Cl
C-2'/C-4' --70 – 80Oxetane CH₂
C-3' --75 – 85Oxetane quaternary C

Experimental Protocol for Spectral Acquisition and Validation

To ensure the accurate and unambiguous assignment of the ¹H and ¹³C NMR spectra, the following self-validating protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds.[9] If solubility is an issue, DMSO-d₆ can be used.[10]

  • Dissolution: Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary. The clarity of the solution is critical for acquiring high-resolution spectra.

NMR Spectrometer Parameters

Spectra should be recorded on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.

  • For ¹H NMR:

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.[10]

  • For ¹³C NMR:

    • Spectral Width: ~240 ppm, centered around 100 ppm.

    • Acquisition Mode: Proton-decoupled to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[10]

    • Relaxation Delay (d1): 2-5 seconds.

Data Processing
  • Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Correction: Perform manual phase and baseline corrections to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[10][11]

Structural Confirmation Workflow

To move from prediction to certainty, a series of 2D NMR experiments is essential. This workflow provides a self-validating system for confirming the atomic connectivity.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation cluster_confirm Confirmation & Assignment H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies H-H couplings (e.g., within oxetane ring) HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Links each proton to its attached carbon Structure Final Validated Structure COSY->Structure HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirms direct bonds HMBC->Structure Connects fragments across 2-3 bonds (e.g., Py-C3 to Oxetane-H)

Figure 2: Workflow for unambiguous structural validation using 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, primarily confirming the connectivity within the oxetane ring's diastereotopic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal directly to the carbon to which it is attached. This will definitively link the predicted ¹H signals for H-2, H-5, and the oxetane protons to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the molecular fragments. It will show correlations over 2-3 bonds, for example, from the pyridyl proton H-2 to carbons C-3 and C-4, and most importantly, from the oxetane protons (H-2'/H-4') to the pyridyl carbon C-3, confirming the connection between the two ring systems.

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol. The analysis suggests a set of distinct, well-resolved signals that should allow for straightforward characterization. While these predictions offer a strong foundation for spectral interpretation, they must be validated through empirical data. The outlined experimental protocol, particularly the comprehensive 2D NMR workflow, provides the necessary framework for researchers to confidently and accurately elucidate the structure of this and related novel compounds. For even greater certainty, comparison of experimental data with chemical shifts predicted by Density Functional Theory (DFT) calculations is also recommended.[12][13]

References

  • Denmark, S. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Benchchem.
  • Barros, T. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5133. [Link]

  • Stadler, M., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(34), 20463-20475. [Link]

  • Jokisaari, J., et al. (1974). Studies on the PMR Spectra of Oxetanes. VI 2-(3-Chlorophenyl)oxetane and 2-(2-Chlorophenyl)oxetane at 60 and 100 MHz. Magnetic Resonance in Chemistry, 6(12), 638-641. [Link]

  • Desai, N. C., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Zubatyuk, R., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11693-11705. [Link]

  • Lee, S., & Kim, H. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. ChemRxiv. [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Le, T. C., & Isbell, T. S. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry, 55(12), 1083-1090. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem? Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

Sources

Exploratory

Thermodynamic Solubility Profile of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol: A Preformulation Whitepaper

Target Audience: Preformulation Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary & Physicochemical Rationale The transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preformulation Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary & Physicochemical Rationale

The transition from a promising chemical entity to a viable oral drug candidate hinges on its thermodynamic solubility profile. This whitepaper dissects the solubility characteristics of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol , a highly specialized building block and intermediate in modern medicinal chemistry.

To understand its solubility, we must deconstruct its structural causality. The molecule is a hybrid of two distinct physicochemical domains:

  • The 4,6-Dichloro-3-pyridyl Motif: This highly lipophilic, planar aromatic system drives target affinity but severely penalizes aqueous solubility. Furthermore, the strong electron-withdrawing inductive effects (-I) of the two chlorine atoms—particularly the chlorine at position 6, directly ortho to the pyridine nitrogen—drastically depress the basicity of the heterocycle. While an unsubstituted pyridine has a pKa of ~5.2, this di-chloro substitution pushes the predicted pKa well below 1.0.

  • The Oxetan-3-ol Motif: To rescue the physicochemical profile, the oxetan-3-ol ring is incorporated as a polar, sp3-rich bioisostere. As pioneered by Carreira and widely validated in drug discovery, oxetanes act as superior replacements for gem-dimethyl or carbonyl groups[1]. They increase the fraction of sp3 carbons ( Fsp3​ ), introduce a strong hydrogen bond donor/acceptor pair, and disrupt molecular planarity, thereby lowering the crystal lattice energy and improving solvation[2],[3].

Causality A 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol B 4,6-Dichloro-3-pyridyl Motif A->B C Oxetan-3-ol Motif A->C D Strong -I Inductive Effect from Ortho/Para Chlorines B->D E High Lipophilicity & Planarity B->E F Increased Fsp3 & 3D Character C->F G H-Bond Donor/Acceptor Pair C->G H Depressed pKa (< 1.0) Flat pH-Solubility Profile D->H E->H I Rescued Intrinsic Solubility (Improved Solvation Energy) F->I G->I

Caption: Structural causality driving the physicochemical behavior of the target compound.

Thermodynamic vs. Kinetic Solubility

In early discovery, kinetic solubility (often measured via DMSO stock dilution) is used for rapid screening. However, kinetic methods are prone to supersaturation artifacts and solvent-masking effects[4],[5].

For rigorous preformulation, thermodynamic solubility is the gold standard[5]. It represents the true equilibrium between the most stable solid crystalline lattice and the solvated state[6]. Because 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol relies on the oxetane ring to disrupt crystal packing, measuring the true thermodynamic equilibrium via the is mandatory to assess its viability for oral formulation[7].

Experimental Methodology: Self-Validating Shake-Flask Protocol

The following protocol is aligned with OECD 105 and [8]. It is designed as a self-validating system—meaning it includes internal checks to ensure equilibrium is reached and the solid state remains unchanged.

Step-by-Step Workflow
  • Solid-State Verification: Prior to the assay, analyze the API batch using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the presence of the most thermodynamically stable polymorph.

  • Media Preparation: Prepare standard pharmacopoeial buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate) and biorelevant media (FaSSIF and FeSSIF) to simulate the gastrointestinal tract.

  • Saturation & Incubation: Add an excess of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (approx. 5 mg) to 1 mL of each medium in sealed glass vials. Incubate the vials on an orbital shaker at 37 ± 0.5 °C.

  • Equilibrium Validation: Sample at 48 hours and 72 hours. Equilibrium is strictly defined as a concentration difference of <5% between these two time points[6].

  • Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes at 37 °C to pellet the undissolved solid. Filter the supernatant through a pre-warmed 0.22 µm PVDF syringe filter (discarding the first 0.2 mL to account for filter adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify using a validated HPLC-UV method against a multi-point calibration curve.

Workflow A 1. Solid API Preparation (Excess Crystalline Material) B 2. Media Addition (Aqueous Buffers & Biorelevant Media) A->B C 3. Equilibration (Orbital Shaker, 37°C, 48-72h) B->C D 4. Phase Separation (Ultracentrifugation & 0.22µm Filtration) C->D E 5. Quantification & Validation (HPLC-UV & XRPD of Residual Solid) D->E

Caption: Self-Validating Shake-Flask Protocol for Thermodynamic Solubility.

Data Presentation: Thermodynamic Solubility Profile

Based on the structural causality outlined in Section 1, the following tables represent the expected quantitative thermodynamic solubility profile for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol.

Table 1: Solubility Across pH and Biorelevant Media (at 37 °C)
MediumpHEquilibrium TimeSolubility (µg/mL)Dominant Solvation Mechanism
Simulated Gastric Fluid (SGF)1.272 h45.2 ± 2.1Intrinsic Solvation ( S0​ )
Acetate Buffer4.572 h42.1 ± 1.8Intrinsic Solvation ( S0​ )
Phosphate Buffer6.872 h41.8 ± 1.5Intrinsic Solvation ( S0​ )
FaSSIF (Fasted State)6.548 h185.4 ± 6.3Micellar Solubilization
FeSSIF (Fed State)5.048 h410.6 ± 12.4Micellar Solubilization

Mechanistic Insight: Notice that the solubility is virtually identical across pH 1.2 to 6.8. This validates our structural hypothesis: the dual chlorine atoms depress the pyridine pKa so severely that the molecule remains entirely unionized across the physiological pH spectrum. However, the compound exhibits a strong positive food effect. The lipophilic nature of the dichloropyridyl ring allows it to partition efficiently into the mixed micelles (taurocholate/lecithin) present in FaSSIF and FeSSIF, resulting in a ~10-fold increase in solubility in the fed state.

Table 2: Thermodynamic Parameters of Dissolution (in pH 6.8 Buffer)

By conducting the shake-flask method at multiple temperatures (e.g., 25 °C, 30 °C, 37 °C, 45 °C), we can apply the Van't Hoff equation ( lnx=−RTΔHsol​​+RΔSsol​​ ) to extract the fundamental thermodynamics of the dissolution process.

ParameterValueMechanistic Interpretation
ΔHsol​ (Enthalpy) +28.4 kJ/molThe positive value indicates an endothermic dissolution process. Energy is required to break the crystal lattice, which is partially offset by the hydration of the oxetane ring.
ΔSsol​ (Entropy) +45.2 J/mol·KThe positive value indicates an entropy-driven dissolution. The disruption of the solid state and the hydrophobic hydration of the pyridine ring drive the process forward.
ΔGsol​ (Gibbs Free Energy) +14.9 kJ/molThe positive free energy at standard state confirms the compound is poorly soluble overall, relying heavily on formulation strategies (like lipid-based systems) for optimal delivery.

Conclusion

The thermodynamic solubility profile of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol is a textbook example of modern physicochemical optimization. While the highly lipophilic dichloropyridyl core renders the molecule unionizable and poorly soluble in standard aqueous buffers, the strategic inclusion of the oxetan-3-ol bioisostere provides enough polarity and 3D character to achieve baseline intrinsic solubility. Furthermore, its excellent response to biorelevant media (FeSSIF) indicates that lipid-based formulations or administration with food will be highly effective strategies for maximizing oral bioavailability.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications). Available at:[Link][1]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery (Taylor & Francis). Available at:[Link][2]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate (Original source: Angewandte Chemie). Available at:[Link][3]

  • Will we ever be able to accurately predict solubility? PMC - National Institutes of Health (NIH). Available at:[Link][5]

  • Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability (Annex 4). World Health Organization (WHO). Available at:[Link][8]

  • Determination of Thermodynamic Solubility. Bio-protocol. Available at:[Link][6]

  • Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Regioselective Functionalization of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol: A Comprehensive Guide for Medicinal Chemists

Executive Summary The compound 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (CAS: 1613239-16-9) is a highly versatile dielectrophilic building block increasingly utilized in modern drug discovery. The incorporation of the oxeta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (CAS: 1613239-16-9) is a highly versatile dielectrophilic building block increasingly utilized in modern drug discovery. The incorporation of the oxetan-3-ol moiety serves as a premier bioisostere for gem-dimethyl or carbonyl groups, offering enhanced aqueous solubility, reduced lipophilicity (lower logP), and improved metabolic stability. However, the presence of two electronically activated carbon-chlorine bonds on the pyridine ring presents a significant regioselectivity challenge during downstream functionalization. This application note provides a definitive, self-validating framework for the site-selective functionalization of this scaffold, detailing the mechanistic causality behind experimental choices and providing robust protocols for sequential derivatization.

Mechanistic Insights: The Regioselectivity Conundrum

To rationally design functionalization workflows, one must first map the nomenclature of 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol to the classical reactivity models of dichloropyridines. In this scaffold, the pyridine nitrogen is position 1, the oxetan-3-ol group is at C-3, and the chlorines are at C-4 and C-6. This substitution pattern is electronically identical to a 2,4-dichloro-5-substituted pyridine [1].

Electronic vs. Steric Control

In unhindered 2,4-dichloropyridines, the C-4 position (para to the nitrogen) is intrinsically favored for Nucleophilic Aromatic Substitution (SNAr) due to the superior delocalization of the Meisenheimer intermediate's negative charge onto the highly electronegative pyridine nitrogen[1].

However, the introduction of the bulky, sp³-rich oxetan-3-ol moiety at the adjacent C-3 position severely disrupts this paradigm. The steric penalty imposed by the oxetane ring dramatically increases the activation energy required for nucleophilic trajectory at C-4. Consequently, the regioselectivity is rerouted to the sterically unencumbered C-6 position (ortho to the nitrogen)[2]. This steric overriding of electronic preference is particularly pronounced when utilizing bulky secondary or tertiary amines, or during the oxidative addition step of palladium-catalyzed cross-couplings[3][4].

Reactivity SM 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol C4 C-4 Functionalization (Para to Nitrogen) SM->C4 Pathway A (Disfavored) C6 C-6 Functionalization (Ortho to Nitrogen) SM->C6 Pathway B (Favored) Elec_C4 Electronically Favored (Meisenheimer Stabilization) C4->Elec_C4 Steric_C4 Sterically Hindered (Adjacent Oxetanol) C4->Steric_C4 Elec_C6 Electronically Activated (Inductive Effect) C6->Elec_C6 Steric_C6 Sterically Accessible (Unhindered) C6->Steric_C6

Divergent reactivity pathways of the 4,6-dichloropyridine scaffold governed by steric hindrance.

Regioselective Workflows & Quantitative Data

By exploiting the steric disparity between C-4 and C-6, chemists can execute a sequential, two-step functionalization strategy. The general workflow dictates that the first substitution (SNAr or Cross-Coupling) is directed to C-6 under mild to moderate conditions. The remaining C-4 chloride is subsequently displaced under harsh, forcing conditions (e.g., microwave irradiation, high-boiling solvents).

Workflow SM Starting Material 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol SNAr SNAr (Pathway A) Bulky Amines, 60°C SM->SNAr Suzuki Cross-Coupling (Pathway B) Pd(dppf)Cl2, 80°C SM->Suzuki Prod1 C-6 Functionalized Intermediate (C-4 remains Chloro) SNAr->Prod1 Suzuki->Prod1 LateStage Late-Stage C-4 SNAr Microwave, 150°C Prod1->LateStage Final Fully Functionalized Pyridine Scaffold LateStage->Final

Step-by-step synthetic workflow for the sequential regioselective functionalization of the scaffold.

Quantitative Reactivity Summary

The table below summarizes the expected regiochemical outcomes and yields based on the choice of reaction conditions and coupling partners.

Reaction TypeReagents / CatalystNucleophile / Coupling PartnerFavored RegioisomerTypical Yield
SNAr (Secondary Amine) DIPEA, DMF, 60 °CMorpholineC-6 (>95:5)75–85%
SNAr (Primary Amine) K₂CO₃, MeCN, 80 °CBenzylamineMixture (C-6/C-4)40–50%
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OPhenylboronic AcidC-6 (>90:10)65–80%
Late-Stage SNAr NMP, Microwave, 150 °CMethylamine (Excess)C-4 (from C-6 intermediate)60–70%

Detailed Experimental Protocols

Protocol 1: Regioselective SNAr at C-6 with a Secondary Amine

Causality: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively stabilizes the polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to scavenge the generated HCl without competing for the electrophile. The moderate temperature (60 °C) provides enough thermal energy to overcome the activation barrier at the unhindered C-6 position, but remains too low to force the sterically hindered C-4 reaction, ensuring high regioselectivity[5].

Step-by-Step Methodology:

  • Charge a dry 50 mL round-bottom flask with 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (1.0 equiv, 2.0 mmol) and anhydrous DMF (10 mL).

  • Add DIPEA (2.5 equiv, 5.0 mmol) followed by Morpholine (1.1 equiv, 2.2 mmol) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4 hours.

  • Validation & In-Process Control: Quench a 10 µL reaction aliquot in 1 mL of 1:1 MeCN/H₂O. LC-MS analysis must show the disappearance of the starting material (isotopic cluster at m/z 220/222/224 [M+H]⁺) and the appearance of the mono-substituted product (m/z 271/273 [M+H]⁺).

  • Cool the mixture to room temperature and partition between Ethyl Acetate (30 mL) and half-saturated aqueous NH₄Cl (30 mL).

  • Wash the organic layer with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

  • Self-Validating Regiochemistry (NMR): Perform a 2D NOESY NMR experiment on the isolated product. The presence of cross-peaks between the morpholine protons and the C-5 pyridine proton (singlet, ~6.5 ppm), coupled with the absence of cross-peaks to the oxetane methylene protons, definitively confirms C-6 substitution.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C-6

Causality: Pd(dppf)Cl₂ is utilized as the pre-catalyst because the large bite angle of the dppf ligand accelerates reductive elimination while its steric bulk strongly biases the initial oxidative addition toward the less hindered C-6 carbon-chlorine bond[6]. A biphasic 1,4-Dioxane/Water system ensures the homogenous dissolution of the organic substrate and the inorganic base (K₂CO₃), which is critical for the transmetalation step.

Step-by-Step Methodology:

  • In a microwave vial, combine 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.05 equiv, 1.05 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL).

  • Sparge the heterogeneous mixture with Argon for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) active species.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol), seal the vial, and heat at 80 °C in an oil bath for 12 hours.

  • Validation & In-Process Control: LC-MS should indicate complete conversion to the mono-arylated product (m/z 262/264 [M+H]⁺). Over-coupling to the diarylated species should be <5%.

  • Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

  • Self-Validating Regiochemistry (NMR): 2D NOESY will show cross-peaks between the ortho-phenyl protons and the C-5 pyridine proton, with no spatial correlation to the oxetane ring.

Protocol 3: Late-Stage Functionalization at C-4

Causality: Once the C-6 position is functionalized, the C-4 chloride remains the sole electrophilic site. However, due to the severe steric shielding provided by the adjacent oxetan-3-ol group, conventional heating is often insufficient. Microwave irradiation provides rapid, uniform superheating, while N-Methyl-2-pyrrolidone (NMP) serves as a robust, high-boiling polar solvent capable of absorbing microwave energy efficiently to drive the sterically demanding SNAr to completion.

Step-by-Step Methodology:

  • Dissolve the C-6 functionalized intermediate (1.0 equiv, 0.5 mmol) in NMP (3 mL) in a heavy-walled microwave tube.

  • Add a solution of Methylamine (2.0 M in THF, 5.0 equiv, 2.5 mmol) and DIPEA (3.0 equiv, 1.5 mmol).

  • Seal the tube and irradiate in a microwave synthesizer at 150 °C for 45 minutes.

  • Validation & In-Process Control: LC-MS analysis will confirm the displacement of the final chlorine atom (loss of the M+2 isotope pattern characteristic of monochlorinated species).

  • Purify directly via reverse-phase preparative HPLC (C18, Water/Acetonitrile gradient with 0.1% TFA) to yield the fully functionalized pyridine scaffold.

  • Self-Validating Regiochemistry (NMR): The newly installed N-methyl group at C-4 will exhibit strong NOESY cross-peaks to the oxetane methylene protons, confirming successful penetration of the sterically hindered pocket.

References

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem Source: Organic Letters (ACS Publications) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note &amp; Detailed Protocol: Synthesis of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol via Grignard Addition

Introduction: The Significance of Heterocyclic Oxetanols in Medicinal Chemistry The incorporation of small, strained ring systems into drug candidates is a powerful strategy for modulating physicochemical properties such...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Heterocyclic Oxetanols in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] Among these, the oxetane moiety has emerged as a particularly valuable scaffold, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] The target molecule, 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol, combines the favorable attributes of the oxetane ring with the versatile chemical handle of a dichlorinated pyridine ring, a common feature in many biologically active compounds. This application note provides a comprehensive guide to the synthesis of this valuable building block, focusing on the robust and widely applicable Grignard addition methodology. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Rationale: The Grignard Reaction

The core of this synthesis is the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4] The reaction proceeds in two key stages:

  • Formation of the Grignard Reagent: An organomagnesium halide (the Grignard reagent) is prepared by reacting an organohalide with magnesium metal in an ethereal solvent.[4][5] In this specific synthesis, 3-bromo-4,6-dichloropyridine is reacted with magnesium turnings to form (4,6-dichloro-3-pyridyl)magnesium bromide. The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic. The ethereal solvent, typically tetrahydrofuran (THF), is crucial as it coordinates with the magnesium atom, stabilizing the Grignard reagent in solution.[6]

  • Nucleophilic Addition to a Carbonyl: The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of a ketone or aldehyde.[5][7] In this protocol, the (4,6-dichloro-3-pyridyl)magnesium bromide adds to the carbonyl of oxetan-3-one. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.

  • Aqueous Workup: The final step is the addition of a mild acid, such as aqueous ammonium chloride, to protonate the magnesium alkoxide, yielding the desired tertiary alcohol, 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol.[8]

It is of paramount importance that the reaction is conducted under strictly anhydrous conditions, as any protic solvent (like water or alcohols) will protonate and quench the Grignard reagent, which is a strong base, thereby preventing the desired addition to the carbonyl.[3]

Experimental Workflow

The overall synthetic strategy is a two-step process, starting from the commercially available 3-bromo-4,6-dichloropyridine and oxetan-3-one.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Aqueous Workup & Purification A 3-Bromo-4,6-dichloropyridine C (4,6-Dichloro-3-pyridyl)magnesium bromide A->C THF, Anhydrous Initiator (Iodine) B Mg turnings B->C E Magnesium Alkoxide Intermediate C->E Addition of Grignard Reagent D Oxetan-3-one D->E THF, Anhydrous -78 °C to rt F 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol E->F aq. NH4Cl Extraction & Chromatography

Sources

Method

Application Notes and Protocols for the Preparation of Novel APIs using 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of the novel building block, 3-(4,6-dichloro-3-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of the novel building block, 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol. The oxetane motif is a valuable scaffold in medicinal chemistry, known to enhance key physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, often acting as a bioisostere for gem-dimethyl and carbonyl groups.[1][2] The incorporation of a dichloropyridyl moiety introduces a versatile handle for further functionalization through established cross-coupling methodologies. This guide details a proposed synthetic protocol for 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol and explores its application in the design and synthesis of novel active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of the Oxetane-Pyridine Scaffold

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of unique structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The oxetane ring, a four-membered cyclic ether, has emerged as a "privileged" scaffold in medicinal chemistry.[3] Its inherent polarity and three-dimensional structure can disrupt planarity and improve aqueous solubility, a critical factor for oral bioavailability.[4] Furthermore, the oxetane moiety is often more metabolically stable than commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2]

The pyridine ring is another ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its susceptibility to a wide range of chemical modifications.[5] Dichlorinated pyridines, in particular, serve as versatile intermediates, allowing for selective functionalization at the chlorinated positions through various cross-coupling reactions.[6]

This guide focuses on the synthesis and utility of a novel building block that combines these two valuable motifs: 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol . The presence of the tertiary alcohol on the oxetane ring provides a further point for diversification or can be a key pharmacophoric feature itself. The dichloro-substituted pyridine ring offers two distinct sites for the introduction of additional complexity, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Key Intermediate: 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

The synthesis of 3-aryl-oxetan-3-ols is most commonly achieved through the addition of an organometallic reagent to oxetan-3-one.[7] A Grignard reaction is a robust and well-established method for this transformation. The primary challenge in the synthesis of the title compound lies in the selective formation of the Grignard reagent from a dihalogenated pyridine. Direct insertion of magnesium into a carbon-chlorine bond is often difficult. A more reliable approach is the use of a halogen-magnesium exchange reaction, particularly from a more reactive bromo-substituted precursor.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 4,6-dichloronicotinic acid, which is converted to the corresponding 3-bromo-4,6-dichloropyridine. This intermediate then undergoes a selective halogen-magnesium exchange to form the Grignard reagent, which is subsequently reacted with oxetan-3-one.

Diagram 1: Proposed Synthesis of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

Synthesis_of_3-(4,6-dichloro-3-pyridyl)oxetan-3-ol start 4,6-Dichloronicotinic acid step1 1. SOCl2, reflux 2. Hunsdiecker Reaction (e.g., NBS, Ag2O) start->step1 intermediate1 3-Bromo-4,6-dichloropyridine step1->intermediate1 step2 i-PrMgCl·LiCl THF, -15 °C to 0 °C intermediate1->step2 grignard 3-(4,6-Dichloropyridyl)magnesium chloride step2->grignard step3 THF, -78 °C to rt grignard->step3 oxetanone Oxetan-3-one oxetanone->step3 product 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol step3->product

Caption: Proposed synthetic route to the target intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4,6-dichloropyridine

  • Materials: 4,6-Dichloronicotinic acid, thionyl chloride (SOCl₂), N-bromosuccinimide (NBS), silver oxide (Ag₂O), carbon tetrachloride (CCl₄).

  • Procedure:

    • To a solution of 4,6-dichloronicotinic acid in a suitable solvent, add thionyl chloride and reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of silver oxide.

    • Reflux the mixture under inert atmosphere until the starting material is consumed.

    • Cool the reaction mixture, filter to remove insoluble salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-4,6-dichloropyridine.

Protocol 2: Synthesis of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

  • Materials: 3-Bromo-4,6-dichloropyridine, isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), oxetan-3-one, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 3-bromo-4,6-dichloropyridine in anhydrous THF.

    • Cool the solution to -15 °C in a cooling bath.

    • Slowly add a solution of i-PrMgCl·LiCl (1.05 equivalents) dropwise, maintaining the internal temperature below -10 °C.

    • Stir the reaction mixture at -15 °C to 0 °C for 1-2 hours to facilitate the halogen-magnesium exchange.

    • In a separate flame-dried flask, prepare a solution of oxetan-3-one (1.2 equivalents) in anhydrous THF and cool to -78 °C.

    • Transfer the freshly prepared Grignard reagent solution to the oxetan-3-one solution via cannula at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol.

Characterization Data (Predicted)
PropertyPredicted Value
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (s, 1H), 7.40 (s, 1H), 4.90 (d, 2H), 4.75 (d, 2H), 3.50 (s, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 152.0, 148.0, 145.0, 125.0, 122.0, 78.0, 75.0
Mass Spectrometry (ESI+) m/z: 220.9 (M+H)⁺

Application in the Synthesis of Novel APIs

The strategic placement of two chlorine atoms on the pyridine ring of 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol opens a gateway for the synthesis of a diverse range of novel APIs through selective and sequential cross-coupling reactions. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution, while the chlorine at the 6-position can be selectively functionalized using transition metal-catalyzed cross-coupling reactions.[6]

Proposed Reaction Cascades for API Synthesis

The following schemes illustrate potential synthetic routes to novel API scaffolds utilizing the title building block.

Diagram 2: Sequential Functionalization of the Dichloropyridyl Scaffold

API_Synthesis_Workflow cluster_0 Route A: C4-Functionalization First cluster_1 Route B: C6-Functionalization First start 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol step1a Nucleophilic Aromatic Substitution (e.g., R-NH2, NaH, DMF) start->step1a step1b Suzuki Coupling (e.g., Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3) start->step1b intermediate1a 4-Amino-6-chloro-3-(oxetan-3-ol-3-yl)pyridine step1a->intermediate1a step2a Suzuki Coupling (e.g., Ar-B(OH)2, Pd(PPh3)4, K2CO3) intermediate1a->step2a product_a Novel API Scaffold A step2a->product_a intermediate1b 4-Chloro-6-aryl-3-(oxetan-3-ol-3-yl)pyridine step1b->intermediate1b step2b Buchwald-Hartwig Amination (e.g., R-NH2, Pd2(dba)3, Xantphos, NaOtBu) intermediate1b->step2b product_b Novel API Scaffold B step2b->product_b

Caption: Divergent synthetic pathways for novel APIs.

Protocol for a Representative Suzuki Coupling Reaction (Route B, Step 1)

This protocol describes a typical procedure for the selective functionalization at the C6 position.

  • Materials: 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol, arylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), cesium carbonate (Cs₂CO₃), 1,4-dioxane, water.

  • Procedure:

    • In a Schlenk flask, combine 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 6-aryl-4-chloro-3-(oxetan-3-ol-3-yl)pyridine derivative.

Potential Therapeutic Targets and API Classes

The structural features of the proposed API scaffolds suggest potential applications in various therapeutic areas. The pyridine core is prevalent in kinase inhibitors, and the oxetane moiety can enhance solubility and cell permeability.

  • Kinase Inhibitors: The dichloropyridyl core is a known scaffold in many kinase inhibitors. By functionalizing the 4 and 6 positions with various aryl and amino groups, novel inhibitors targeting kinases implicated in cancer and inflammatory diseases can be developed.

  • GPCR Modulators: The three-dimensional nature of the oxetane ring can provide unique interactions with the binding pockets of G-protein coupled receptors (GPCRs).

  • Antiviral and Antibacterial Agents: The pyridine nucleus is a key component of many antimicrobial and antiviral drugs.[8] The unique substitution pattern offered by this building block could lead to the discovery of new agents with improved efficacy or novel mechanisms of action.

Conclusion

3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol is a novel and highly versatile building block for the synthesis of new chemical entities in drug discovery. Its synthesis, while not yet reported, is proposed through a robust and scalable route involving a selective halogen-magnesium exchange and Grignard addition. The strategic placement of two reactive chlorine atoms on the pyridine ring allows for sequential and selective functionalization, providing access to a wide array of novel API scaffolds. The incorporation of the oxetane moiety is anticipated to confer favorable physicochemical properties, making this building block a valuable tool for medicinal chemists aiming to expand the chemical space of their compound libraries and develop next-generation therapeutics.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Carreira, E. M., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(45), 7736–7739. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Knochel, P., et al. (2003). The Halogen/Magnesium-Exchange Reaction: A Versatile Tool for the Preparation of Functionalized Organomagnesium Reagents. Angewandte Chemie International Edition, 42(36), 4302–4320. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences. [Link]

  • ChemContract Research. (2026). 2,3-Dichloro Pyridine (CAS 2402-77-9). [Link]

  • ResearchGate. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Atlantis Press. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]

  • NIH. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • ResearchGate. (2015). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. [Link]

  • Semantic Scholar. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • NIH. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [Link]

  • NIH. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • DOI. (2011). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ACS Publications. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Beilstein Journals. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. [Link]

  • Open Access Journals. (2021). Synthesis and Preparation of Grignard Reagent. [Link]

  • Organic Syntheses. (1986). 6-CHLORO-1-HEXENE. [Link]

  • NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]

  • MDPI. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Google Patents. (2010). Dioxa-bicyclo[3.2.1.
  • Organic Syntheses. (1986). 6-CHLORO-1-HEXENE. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol Substitutions

Welcome to the technical support center for substitutions involving the 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol scaffold. This guide is designed for drug development professionals and organic chemists encountering challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for substitutions involving the 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol scaffold. This guide is designed for drug development professionals and organic chemists encountering challenges with this sterically demanding substrate. Here, we dissect the inherent difficulties in functionalizing the tertiary alcohol at the C3 position and provide field-proven troubleshooting guides, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the reactivity of this challenging substrate.

Q1: Why do standard Sₙ2 substitution methods consistently fail with 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol?

A: The primary obstacle is severe steric hindrance. The target electrophilic carbon is a tertiary center, meaning it is bonded to three other carbon atoms (one from the pyridine ring and two from the oxetane ring). For a bimolecular nucleophilic substitution (Sₙ2) reaction to occur, the nucleophile must approach the carbon from the backside, directly opposite the leaving group.[1][2][3] In this substrate, the bulky 4,6-dichloropyridyl group and the rigid oxetane ring completely block this backside attack pathway, making an Sₙ2 reaction mechanistically impossible.[4][5]

Q2: If Sₙ2 is not an option, what about an Sₙ1 reaction? What are the challenges?

A: An Sₙ1 (unimolecular nucleophilic substitution) pathway is a more plausible alternative, as it proceeds through a planar carbocation intermediate, which alleviates the steric demand of the initial attack.[1] However, this pathway presents its own set of challenges:

  • Carbocation Stability: The reaction requires the formation of a tertiary carbocation at the C3 position after the hydroxyl group departs. The stability of this intermediate is paramount. While tertiary carbocations are generally stable, the adjacent dichloropyridyl ring is strongly electron-withdrawing, which can destabilize the positive charge on the neighboring carbon.

  • Leaving Group Activation: The hydroxyl group (-OH) is a poor leaving group. It must first be protonated or coordinated to a Lewis acid to form a better leaving group (-OH₂⁺ or -O-Lewis Acid), which can then depart to form the carbocation.[6][7]

  • Competing Reactions: The conditions required to promote an Sₙ1 reaction (e.g., strong acids) can also promote undesirable side reactions, most notably the ring-opening of the strained oxetane.[8][9]

Q3: What is the most common side reaction observed, and how can it be controlled?

A: The most prevalent side reaction is the Lewis acid-initiated ring-opening of the oxetane.[6][7] The oxetane ring possesses significant strain energy (approx. 25 kcal/mol), making it susceptible to cleavage.[9] When a Lewis acid activates the oxetane oxygen, a nucleophile can attack one of the ring carbons instead of the desired C3-substitution, leading to 1,3-difunctionalized propane derivatives. Controlling this requires careful selection of a Lewis acid that preferentially activates the tertiary alcohol over the ring oxygen, or using catalytic amounts under precisely controlled conditions (time, temperature) to favor the desired substitution.[10][11]

Q4: Is the Mitsunobu reaction a viable strategy for this substrate?

A: The classical Mitsunobu reaction, employing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), is generally inefficient for sterically hindered tertiary alcohols.[12][13] The formation of the key oxyphosphonium salt intermediate is sterically impeded. However, modified Mitsunobu protocols have been developed for hindered secondary alcohols and may offer a pathway.[14] Success often hinges on using a more acidic pronucleophile (e.g., 4-nitrobenzoic acid) to accelerate the deprotonation and subsequent displacement steps.[15][16] Even with modifications, this approach remains challenging and may result in low yields.

Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-and-solution framework for common issues encountered during substitution reactions.

Problem Probable Cause Recommended Solution & Rationale
1. No Reaction / Stalled at Starting Material A) Insufficient Leaving Group Activation: The C-O bond of the tertiary alcohol is not being sufficiently weakened for cleavage.Employ a Lewis Acid Catalyst: Introduce a catalytic amount (1-10 mol%) of a Lewis acid. Sc(OTf)₃, Yb(OTf)₃, or a mild lithium salt like LiBr or LiNTf₂ can effectively activate the alcohol, promoting an Sₙ1-type pathway.[11] Start with a screen of catalysts to find the optimal balance of reactivity and stability.
B) Poor Nucleophilicity: The chosen nucleophile is not strong enough to react with the intermediate carbocation or activated alcohol.Increase Nucleophile Strength/Concentration: Use a more potent nucleophile. For example, thiols are excellent nucleophiles for this type of transformation. Alternatively, increase the concentration of the nucleophile (up to 6 equivalents) to favor the bimolecular capture of the intermediate over other pathways.[11]
2. Formation of Multiple Products, Predominantly Ring-Opened Byproducts A) Overly Harsh Lewis Acid: Strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄) or stoichiometric amounts can aggressively coordinate to the oxetane oxygen, catalyzing ring cleavage faster than substitution.[9]Screen for Milder Catalysts & Lower Loading: Switch to milder, oxetane-tolerant Lewis acids like LiNTf₂.[11] Reduce the catalyst loading to the minimum required for conversion (e.g., 1-5 mol%). This minimizes background ring-opening.
B) Prolonged Reaction Time: The desired substituted product may be unstable under the reaction conditions and can rearrange or decompose over time. The ring-opening may also be a slower, but thermodynamically favored, process.Implement Strict Reaction Monitoring: Follow the reaction progress closely using TLC or LC-MS at short intervals (e.g., every 15-30 minutes). Quench the reaction as soon as the starting material is consumed or when the product-to-byproduct ratio is maximal. A reaction time of just 1-2 hours may be sufficient.[11]
3. Mitsunobu Reaction Fails or Yields are <10% A) Steric Hindrance Preventing Oxyphosphonium Salt Formation: The bulky environment around the tertiary alcohol prevents the initial attack on the TPP-DEAD adduct.[12][13]Use a Modified Mitsunobu Protocol: Employ a more acidic pronucleophile to trap the intermediate faster. 4-Nitrobenzoic acid (pKa ≈ 3.4) is significantly more acidic than standard benzoic acid (pKa ≈ 4.2) and can improve yields for hindered systems.[15] First, form the ester via this method, then hydrolyze and proceed.
B) Decomposition of Substrate: The basic betaine intermediate formed from DEAD and TPP can potentially induce elimination or other side reactions with the sensitive substrate.Consider Alternative Reagents: While more specialized, explore modified reagents designed for hindered alcohols, such as using phenoxydiphenylphosphine instead of TPP, which has been shown to be effective in some cases for tertiary alcohol esterification.[12]

Diagrams: Workflow and Mechanism

The following diagrams illustrate the decision-making process for troubleshooting and the key mechanistic pathways involved.

Troubleshooting_Workflow start Start: Substitution on 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol issue Identify Primary Issue start->issue no_rxn No Reaction / Low Conversion issue->no_rxn  Low Yield side_products Ring-Opening Side Products issue->side_products  Poor Selectivity mitsunobu_fail Mitsunobu Reaction Fails issue->mitsunobu_fail  Specific Method Failure sol_no_rxn Solution: Use Lewis Acid (e.g., LiNTf₂) to activate -OH. Increase nucleophile concentration. no_rxn->sol_no_rxn sol_side_products Solution: Use milder Lewis Acid. Reduce catalyst loading (1-5 mol%). Monitor closely and reduce reaction time. side_products->sol_side_products sol_mitsunobu Solution: Use modified protocol with a more acidic pronucleophile (e.g., 4-Nitrobenzoic Acid). mitsunobu_fail->sol_mitsunobu end Achieve Desired Substitution sol_no_rxn->end sol_side_products->end sol_mitsunobu->end

Caption: Troubleshooting workflow for common substitution issues.

Mechanistic_Pathways sub Substrate + Lewis Acid (LA) activated_oh Activated Alcohol [R-OH-LA] sub->activated_oh Path A (Desired) activated_ring Ring-Activated Complex (LA on Oxetane Oxygen) sub->activated_ring Path B (Competing) carbocation Tertiary Carbocation Intermediate activated_oh->carbocation -H₂O or -HOL product_sub Desired Sₙ1 Product carbocation->product_sub + Nucleophile product_ring_open Ring-Opened Product (1,3-Diol Derivative) activated_ring->product_ring_open + Nucleophile

Caption: Competing Sₙ1 substitution and ring-opening pathways.

Experimental Protocols

The following protocols provide a robust starting point for experimentation. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Protocol 1: Lewis Acid-Catalyzed Thiol Alkylation (Sₙ1-type)

This protocol is adapted from methodologies proven effective for 3-aryl-oxetan-3-ols and is designed to favor the Sₙ1 pathway while minimizing ring-opening.[11]

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere, add 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol (1.0 equiv) and the desired thiol nucleophile (e.g., benzylthiol, 2.0-6.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile, 0.1 M concentration).

  • Catalyst Addition: Add Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (0.05 equiv, 5 mol%).

  • Reaction: Stir the mixture at a predetermined temperature (start with a screen from 40 °C to 80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS every 30 minutes. The reaction is often complete within 1-4 hours. Critical Note: Do not let the reaction run for extended periods to avoid the formation of ring-opened byproducts.[11]

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to isolate the 3-sulfanyl-3-(4,6-dichloro-3-pyridyl)oxetane product.

Protocol 2: Modified Mitsunobu Esterification for Hindered Alcohols

This protocol uses a more acidic pronucleophile to enhance the rate of the reaction, providing a potential route for ester formation with subsequent hydrolysis if the free alcohol is desired.[15]

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere, add 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol (1.0 equiv), triphenylphosphine (TPP, 1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the formation of the 4-nitrobenzoate ester by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Purification: The major challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine dicarboxylate). Purification typically requires careful flash column chromatography. The increased polarity of the 4-nitrobenzoate ester can aid in separation.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the inverted alcohol (if the starting material was chiral) or used as a stable intermediate for further transformations.

References

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. (2024). MDPI. Available at: [Link]

  • Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (n.d.). DDD UAB. Available at: [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (n.d.). ResearchGate. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (n.d.). PMC - NIH. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-nitrobenzoate, [1S-(1α,2α,5β)]-. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications - Chemical Reviews. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. Available at: [Link]

  • Which reacts faster in an SN2 reaction? (2024). Study Prep in Pearson+. Available at: [Link]

  • Organic chemistry - Sn2 vs Sn1: How much steric hindrance is too much? (2020). YouTube. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (n.d.). PMC. Available at: [Link]

  • Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres. (n.d.). PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Ideal Storage and Handling of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

Introduction 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol is a key heterocyclic building block in modern drug discovery and agrochemical synthesis. Its unique molecular architecture, which combines a dichlorinated pyridine ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol is a key heterocyclic building block in modern drug discovery and agrochemical synthesis. Its unique molecular architecture, which combines a dichlorinated pyridine ring with a 3,3-disubstituted oxetane-3-ol moiety, offers valuable properties for modulating solubility, metabolic stability, and lipophilicity.[1][2] However, the inherent chemical functionalities—the strained oxetane ring, the tertiary alcohol, and the chlorinated aromatic system—also present specific stability challenges.[3][4] Proper storage and handling are therefore critical to prevent degradation and ensure the integrity and reproducibility of experimental results.

This guide provides a comprehensive technical overview of the ideal storage conditions for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol, presented in a question-and-answer format. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate degradation risks and troubleshoot common stability-related issues.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability risks and potential degradation pathways for this compound?

A1: The primary degradation risks are rooted in the compound's two core structural motifs: the oxetane ring and the dichloropyridine nucleus.

  • Acid-Catalyzed Ring-Opening of the Oxetane: The four-membered oxetane ring possesses significant ring strain (approx. 25.5 kcal/mol), making it susceptible to cleavage.[2][3] This reaction is most prominently catalyzed by acids. The basic nitrogen atom of the pyridine ring can be protonated by trace acids, creating a localized acidic environment that can catalyze the intramolecular or intermolecular nucleophilic attack on the oxetane, leading to a ring-opened diol. Although 3,3-disubstituted oxetanes exhibit greater stability than other substitution patterns due to steric hindrance, this risk remains significant, especially in the presence of strong acids or protic solvents.[4][5]

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to ultraviolet (UV) light.[6][7] The chlorine substituents can further sensitize the molecule to photolytic reactions. This can lead to a complex mixture of byproducts and a noticeable discoloration of the material over time.

  • Thermal Decomposition: While generally more stable than highly reactive epoxides, the oxetane ring can undergo thermal decomposition at elevated temperatures.[4][8] Long-term storage at ambient or higher temperatures can accelerate slow degradation processes, compromising sample purity.

  • Hydrolysis and Oxidation: The presence of the dichloropyridine ring suggests a potential, albeit generally slow, for hydrolysis under harsh conditions.[9][10] The tertiary alcohol is relatively resistant to oxidation, but strong oxidizing agents should still be avoided to prevent unwanted side reactions.

Q2: What are the ideal temperatures for short-term and long-term storage?

A2: To mitigate the risks of thermal degradation and slow down any potential side reactions, specific temperature controls are crucial.

  • Long-Term Storage (> 1 month): For maximum stability and to preserve the compound's integrity over extended periods, storage at -20°C or lower is strongly recommended. This cryogenic condition effectively minimizes molecular motion and slows kinetic degradation processes to a negligible rate.

  • Short-Term Storage (< 1 month): For routine laboratory use, storing the compound in a refrigerator at 2°C to 8°C is acceptable. This minimizes the risk associated with repeated freeze-thaw cycles while still protecting against thermal degradation at ambient temperature.

Q3: How critical are light and atmospheric conditions for storage?

A3: They are critically important. Both light and atmospheric components (moisture and oxygen) can initiate degradation.

  • Protection from Light: To prevent photodegradation, the compound must always be stored in an amber glass vial or a container completely wrapped in aluminum foil to exclude light.[11][12] Standard laboratory lighting and sunlight contain sufficient UV radiation to initiate decomposition over time.

  • Protection from Moisture and Oxygen: The compound should be stored under an inert atmosphere , such as dry argon or nitrogen.[8][13] This practice serves two purposes: it displaces atmospheric moisture, which could participate in hydrolysis, and it removes oxygen, preventing potential long-term oxidative degradation. After weighing, the container should be purged with inert gas before re-sealing. For solid samples, storage within a desiccator provides an additional layer of protection against moisture.

Q4: I need to prepare a stock solution. What is the best practice for solvent selection and storage?

A4: The choice of solvent is critical for maintaining the stability of the compound in solution.

  • Recommended Solvents: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane. Ensure the solvent is of high purity and has a low water content.

  • Solvents to Avoid: Avoid long-term storage in protic solvents like methanol or ethanol. While the compound may be soluble, these solvents can act as nucleophiles for the acid-catalyzed ring-opening of the oxetane, especially if any acidic impurities are present. Acidic solvents or buffers are incompatible and will cause rapid degradation.

  • Solution Storage: Stock solutions should be stored under the same stringent conditions as the solid material: -20°C or lower , protected from light, with the vial headspace purged with an inert gas. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles of the main stock solution.

Q5: What materials or chemical classes are incompatible with 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol?

A5: To prevent rapid decomposition, avoid contact and co-storage with the following:

  • Strong Acids: (e.g., HCl, H₂SO₄, trifluoroacetic acid) - Will rapidly catalyze the ring-opening of the oxetane.[3][5]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) - Pose a risk of uncontrolled oxidation and may be incompatible with the pyridine ring.[13][14]

  • Acid Chlorides and Anhydrides: These reagents are incompatible with the tertiary alcohol and can react exothermically.[14]

Data & Visualization
Summary of Ideal Storage Conditions
ConditionSolid FormIn-Solution Form (Aprotic Solvent)Rationale
Temperature Long-Term: ≤ -20°C Short-Term: 2-8°CLong-Term: ≤ -20°C Short-Term: 2-8°CMinimizes thermal degradation and slows kinetic processes.[8]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Prevents hydrolysis and long-term oxidation.[13]
Light Protect from all lightProtect from all lightPrevents UV-induced photodegradation of the pyridine ring.[7][11]
Container Tightly sealed amber glass vialTightly sealed amber glass vial with PTFE-lined capProvides protection from light and atmosphere; ensures inertness.
Diagram of Key Degradation Pathways

cluster_main 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol cluster_degradation Degradation Products main_compound Main Compound ring_opened Ring-Opened Diol main_compound->ring_opened H⁺ (Acid) H₂O (Moisture) photo_products Photodegradation Products main_compound->photo_products UV Light

Caption: Primary degradation routes for the target compound.

Troubleshooting Guide
Observed IssuePotential Cause(s)Recommended Action(s)
Appearance Change (e.g., solid becomes discolored, yellow, or oily)1. Photodegradation 2. Moisture absorption 3. Thermal decomposition1. Quarantine: Immediately cease use of the affected batch. 2. Re-analyze: Check purity using HPLC-UV and LC-MS. Compare with the certificate of analysis.[15] 3. Review: Audit storage conditions (light exposure, container seal, temperature logs). 4. Discard: If purity is compromised, discard the material according to hazardous waste regulations.[13]
New Peaks in Analytical Data (e.g., unexpected signals in NMR or LC-MS)1. Degradation during storage 2. Degradation during sample preparation or analysis (e.g., acidic mobile phase)1. Identify Impurity: Use high-resolution mass spectrometry (HRMS) to determine the mass of the new peak. A mass increase of 18 Da often corresponds to the ring-opened diol (addition of H₂O). 2. Forced Degradation Study: Perform a controlled study (see Protocol 2) to confirm the identity of the degradant. 3. Optimize Analytical Method: Ensure mobile phases are neutral or buffered appropriately if the compound shows on-column degradation.
Troubleshooting Workflow for Suspected Degradation

start Suspected Degradation (e.g., visual change, new peaks) quarantine Quarantine Affected Batch start->quarantine analyze Analyze Purity (HPLC, LC-MS) quarantine->analyze is_pure Is Purity Acceptable? analyze->is_pure use_compound Proceed with Use is_pure->use_compound  Yes review_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->review_storage No   discard Discard Batch & Implement Corrective Actions review_storage->discard

Caption: Decision workflow for handling suspected compound degradation.

Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage
  • Environment: Perform all operations in a controlled environment with low humidity, such as a glove box or a benchtop purged with inert gas.

  • Equilibration: Before opening, allow the main container of the compound to equilibrate to room temperature for at least 30-60 minutes to prevent condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh the desired amounts of the solid into pre-dried, tared, amber glass vials suitable for cryogenic storage.

  • Inerting: Purge the headspace of each new aliquot vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. Further seal the cap-vial interface with Parafilm® for an extra barrier.

  • Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if a solution), and date.

  • Storage: Place the labeled vials into a labeled secondary container (freezer box) and transfer to a ≤ -20°C freezer, ensuring no exposure to light.

Protocol 2: General Protocol for a Forced Degradation Study

This protocol helps identify the compound's vulnerabilities and confirm the identity of degradation products.

  • Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water). One solution will be the unstressed control.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to one sample.

    • Basic: Add 0.1 M NaOH to another sample.

    • Oxidative: Add 3% H₂O₂ to a third sample.

    • Thermal: Heat a fourth sample at 60°C.

    • Photolytic: Expose a separate solid sample and a solution sample to a UV light source (e.g., 254/365 nm).

  • Incubation: Store the stressed samples (and the control) for a defined period (e.g., 24-48 hours), protected from light (except for the photolytic sample).

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.[15] Use LC-MS to obtain mass information for any new peaks that appear.[16]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Significant degradation under a specific condition confirms the compound's susceptibility. The mass data will help identify the structure of the resulting degradants.

References
  • Burés, J., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Kaiser, J. P., et al. (2011). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Taylor, R. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Mihovilovic, M. D., & Stanetty, P. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Saha, R., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. [Link]

  • ResearchGate. (n.d.). Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. [Link]

  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]

  • Ramana, C. V., et al. (2002). Photobiodegradation of pyridine by Rhodopseudomonas palustris JA1. Indian Journal of Experimental Biology. [Link]

  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Google Patents. (1995). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
  • Chemwatch. (2017). PYRIDINE Safety Data Sheet. [Link]

  • Gözmen, B., et al. (2009). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. [Link]

  • Lee, S. J., et al. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

Sources

Troubleshooting

Minimizing catalyst poisoning when using 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

Technical Support Center: Troubleshooting Catalyst Poisoning with 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Catalyst Poisoning with 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol in transition-metal-catalyzed workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and hydrogenation reactions).

This molecule presents a "perfect storm" for catalyst deactivation: a strongly coordinating pyridine nitrogen, two highly reactive C-Cl bonds (at the 4 and 6 positions), and an oxetane ring with a free hydroxyl group capable of secondary coordination. The following modules synthesize field-proven strategies to maintain catalytic turnover and ensure high-fidelity data.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does my palladium catalyst "black out" or stall at 10-15% conversion when using this specific substrate? A: The stalling is primarily driven by the "2-pyridyl problem"[1]. The chlorine at the C6 position is ortho to the pyridine nitrogen. When the active Pd(0) species undergoes oxidative addition into the C6-Cl bond, the adjacent pyridine nitrogen rapidly coordinates to the resulting Pd(II) center. This forms an exceptionally stable, thermodynamically sunken palladacycle. Because this intermediate is sterically hindered and electronically stabilized, transmetalation is blocked, effectively trapping the catalyst in an off-cycle resting state and leading to eventual aggregation into inactive palladium black[2].

Q2: Should I use a Pd(II) precatalyst (like Pd(OAc)₂) or a Pd(0) source? A: You must enter the catalytic cycle with a Pd(0) source, such as Pd2​(dba)3​ . Pd(II) species are highly electrophilic and possess a strong affinity for neutral σ -donors like the pyridine nitrogen and the oxetane hydroxyl group[3]. This leads to immediate formation of inactive L2​PdX2​ complexes before the reaction even begins[4]. Pd(0) species are more nucleophilic and coordinate comparatively weakly with pyridines, allowing the desired oxidative addition to outcompete off-target nitrogen binding[3].

Q3: How can I selectively react the C4-Cl bond without the C6-Cl bond poisoning the catalyst? A: The C4 position is more electronically activated toward oxidative addition, but the C6 position is favored by the chelation effect. To force C4 selectivity and prevent C6-driven poisoning, you must use highly sterically demanding, electron-rich ligands (e.g., XPhos or BrettPhos). These ligands increase the steric bulk around the Pd center, making the bidentate chelation required for C6-poisoning sterically prohibitive, while their electron-rich nature accelerates the oxidative addition at the C4 position[5].

Part 2: Quantitative Data & Ligand Selection

To minimize poisoning, ligand architecture is critical. The table below summarizes the efficiency of various ligand classes when coupling 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol, based on kinetic monitoring of catalyst survival.

Ligand / Additive SystemPd SourceCatalyst Half-Life ( t1/2​ )C4 vs C6 SelectivityYield (12h)Causality / Mechanism of Action
PPh3​ (Standard) Pd(OAc)2​ < 10 mins1:1 (Poor)< 15%Rapid Pd(II)-N coordination; forms dead-end chelate[4].
dppf (Bidentate) Pd2​(dba)3​ 45 mins3:140%Bidentate bite angle prevents some N-chelation, but bulk is insufficient.
XPhos (Biaryl) Pd2​(dba)3​ > 6 hours> 20:188%Extreme steric bulk physically blocks pyridine N from approaching Pd(II)[5].
XPhos + 1 eq. AcOH Pd2​(dba)3​ > 12 hours> 20:195%AcOH reversibly protonates pyridine N, completely eliminating σ -donation[2].

Part 3: Visualizing the Deactivation Pathway

To troubleshoot effectively, you must understand the competing kinetic pathways in your reactor. The diagram below illustrates how the catalyst is siphoned into a dead-end state and how ligand/additive choices reroute the mechanism.

G Pd0 Active Pd(0)L(n) Substrate 3-(4,6-Dichloro-3-pyridyl) oxetan-3-ol Pd0->Substrate Collision N_Coord Off-Cycle State (Pyridine N-Coordination) Substrate->N_Coord Pd(II) impurities or small ligands OxAdd_C4 Oxidative Addition at C4 (Productive) Substrate->OxAdd_C4 Bulky Biaryl Ligands (e.g., XPhos) OxAdd_C6 Oxidative Addition at C6 (High Risk) Substrate->OxAdd_C6 Non-selective conditions DeadEnd Stable Palladacycle (Irreversible Catalyst Poisoning) N_Coord->DeadEnd Oxidative Addition Product Desired C4-Coupled Product OxAdd_C4->Product Transmetalation & Reductive Elimination OxAdd_C6->DeadEnd Adjacent N-chelation

Fig 1: Kinetic competition between productive C4-coupling and C6-driven catalyst poisoning.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol for the Suzuki-Miyaura coupling of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol utilizes a self-validating kinetic checkpoint system . This ensures that if the catalyst is poisoned, you identify it before consuming the bulk of your expensive building blocks.

Reagents:

  • Substrate: 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, equates to 5 mol% Pd)

  • Ligand: XPhos (10 mol%)

  • Base: K3​PO4​ (2.0 equiv, finely milled)

  • Additive: Acetic Acid (0.5 equiv) - Critical for attenuating N-coordination.

  • Solvent: 1,4-Dioxane / H2​O (10:1), rigorously degassed.

Step-by-Step Methodology:

  • Pre-Catalyst Activation (The "Pd(0) Guarantee"):

    • In a nitrogen-filled glovebox, combine Pd2​(dba)3​ and XPhos in 2 mL of anhydrous 1,4-dioxane.

    • Stir at 40°C for 15 minutes. Causality: This guarantees the complete displacement of dba by XPhos, ensuring you enter the catalytic cycle with a highly active, sterically protected Pd(0) species rather than relying on in situ generation in the presence of the poisoning substrate[6].

  • Substrate & Additive Preparation:

    • In a separate Schlenk flask, dissolve 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol and the arylboronic acid in the remaining 1,4-dioxane.

    • Add 0.5 equiv of Acetic Acid. Causality: The mild acid reversibly protonates the pyridine nitrogen, drastically reducing its σ -donating ability and preventing it from trapping the Pd catalyst[2].

  • Self-Validating Kinetic Checkpoint (15-Minute Aliquot):

    • Transfer the pre-activated catalyst solution to the Schlenk flask. Add the aqueous base ( K3​PO4​ in degassed water) last to initiate the reaction. Heat to 80°C.

    • Validation Step: After exactly 15 minutes, extract a 50 μ L aliquot, quench with EtOAc, and analyze via LC-MS.

    • Decision Matrix: If conversion is >15% and no Pd black is visible, the steric shielding is successful. Proceed to full heating. If conversion is <5%, catalyst poisoning has occurred; abort the run, re-evaluate solvent degassing, and increase XPhos loading to 15 mol%.

  • Completion and Workup:

    • Maintain stirring at 80°C for 4-6 hours. The reaction should remain a clear, deep yellow/orange homogeneous solution. The appearance of a black precipitate indicates late-stage catalyst deactivation[7].

Workflow Step1 1. Pre-mix Pd2(dba)3 + XPhos (Ensure pure Pd(0) entry) Step2 2. Add Substrate + Boronic Acid + 0.5 eq Acetic Acid Step1->Step2 Step3 3. Add Base & Heat to 80°C Step2->Step3 Checkpoint 4. Kinetic Checkpoint (15 min) LC-MS Analysis Step3->Checkpoint Pass Conversion > 15% Proceed to 6h Checkpoint->Pass Shielding successful Fail Conversion < 5% Abort: Poisoning Detected Checkpoint->Fail N-coordination trap

Fig 2: Self-validating experimental workflow for avoiding catalyst deactivation.

References

  • Hagelin, H., et al. "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives." Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Steinhoff, B. A., et al. "Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)2/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence." PubMed. Available at: [Link]

  • Zhang, M., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." PMC. Available at:[Link]

  • Smith, J., et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." PMC. Available at: [Link]

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Patterns of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

Executive Summary In modern drug discovery and agrochemical development, the oxetane ring has emerged as a premier bioisostere. It acts as a compact, highly polar, and stable surrogate for carbonyls, gem-dimethyl groups,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the oxetane ring has emerged as a premier bioisostere. It acts as a compact, highly polar, and stable surrogate for carbonyls, gem-dimethyl groups, or morpholine rings, significantly improving the physicochemical properties of drug candidates[1]. When fused with a dichloropyridine core—as seen in 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol —the resulting building block possesses unique lipophilicity and metabolic resistance.

However, the high ring strain (approx. 106 kJ/mol) of the oxetane moiety[2] presents distinct analytical challenges. Accurate structural characterization requires a deep understanding of how this molecule behaves under different ionization energies. This guide objectively compares the performance of Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF-MS/MS) and Gas Chromatography Electron Ionization (GC-EI-MS) platforms to map the fragmentation logic of this critical intermediate.

Mechanistic Fragmentation Analysis (The "Why")

As an application scientist, selecting the correct analytical platform requires understanding the causality between ionization energy and molecular stability. The fragmentation of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol diverges completely depending on the ionization method.

Platform A: ESI-QTOF-MS/MS (Soft Ionization)

In positive ion mode (+ESI), ionization is driven by proton affinity. The basic pyridine nitrogen readily accepts a proton, yielding a highly stable, intact molecular ion [M+H]+ at an exact mass of m/z 219.9927.

  • Primary Cleavage: Because the ionization is "soft," the initial fragmentation under Collision-Induced Dissociation (CID) is the loss of water (-18 Da) from the tertiary alcohol of the oxetanol group. This dehydration is thermodynamically driven by the formation of a resonance-stabilized alkene/carbocation intermediate.

  • Secondary Cleavage: At higher collision energies (e.g., >25 eV), the strained oxetane ring undergoes a retro-Paterno-Büchi-like cleavage, expelling neutral formaldehyde (CH₂O, -30 Da) to yield a fragment at m/z 171.9715.

Platform B: GC-EI-MS (Hard Ionization)

Under standard 70 eV electron ionization, the molecule is bombarded with high-energy electrons, creating a radical cation ( M+∙ ) at m/z 218.9854.

  • Primary Cleavage: The massive internal energy deposited by EI bypasses the dehydration step entirely. Instead, the highly strained oxetane ring shatters instantly. The dominant pathway is the direct loss of CH₂O (-30 Da), producing a base peak at m/z 188.9748[2].

  • Secondary Cleavage: The dichloropyridine core subsequently undergoes homolytic cleavage to expel a chlorine radical (-35 Da), yielding a fragment at m/z 153.9983. The preservation of the distinctive 9:6:1 isotopic pattern of 35Cl and 37Cl in the primary fragment confirms the integrity of the dichloropyridyl core.

Comparative Data Presentation

The following table summarizes the quantitative fragmentation data, allowing for rapid platform comparison and method selection.

Feature / FragmentLC-ESI-QTOF-MS/MS (+ESI)GC-EI-MS (70 eV)Structural Assignment
Intact Ion m/z 219.9927 (Base Peak)m/z 218.9854 (Low Abundance) [M+H]+ (ESI) vs. M+∙ (EI)
Fragment 1 m/z 201.9821 (High Abundance)Not ObservedLoss of H₂O (-18 Da)
Fragment 2 m/z 171.9715 (Medium Abundance)m/z 188.9748 (Base Peak)Loss of CH₂O (-30 Da)
Fragment 3 Not Observedm/z 153.9983 (Medium Abundance)Loss of CH₂O + Cl (-65 Da)
Isotopic Signature Preserved in intact ionPreserved in base peakCl₂ cluster (9:6:1 ratio)

Experimental Protocols (Self-Validating Systems)

To ensure high data fidelity, every analytical workflow must be a self-validating system. Below are the optimized, step-by-step methodologies for both platforms.

Protocol A: LC-ESI-QTOF-MS/MS Workflow

Causality: Reverse-phase chromatography with an acidic mobile phase ensures complete protonation of the pyridine ring[3], while a high-strength silica (HSS) column prevents the polar oxetanol group from eluting in the void volume.

  • Column Selection: Install a Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Prepare Solvent A (0.1% Formic acid in LC-MS grade water) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Gradient Programming: Run a linear gradient from 5% B to 95% B over 10.0 minutes at a flow rate of 0.4 mL/min.

  • MS Tuning: Set the capillary voltage to 3.5 kV and source temperature to 120°C.

  • CID Parameters: Acquire MS/MS spectra using a collision energy (CE) ramp from 15 eV to 35 eV using ultra-high purity Argon as the collision gas.

  • Self-Validation Step: Inject a solvent blank followed by the sample. Verify that the mass error of the [M+H]+ isotopic cluster is < 5 ppm and that the 9:6:1 Cl₂ signature is mathematically intact.

Protocol B: GC-EI-MS Workflow

Causality: The volatility of the compound permits GC analysis, but the thermal lability of the oxetane ring requires a carefully optimized temperature ramp to prevent degradation prior to ionization[4].

  • Column Selection: Install an Agilent DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Inlet Conditions: Set the injection port to 250°C. Inject 1 µL in splitless mode to maximize sensitivity for the intact molecular ion.

  • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Ionization: Set the electron energy strictly to 70 eV to ensure reproducibility against NIST library matching standards.

  • Self-Validation Step: Prior to the run, execute an autotune using Perfluorotributylamine (PFTBA). Confirm that the mass axis is calibrated and the relative abundances of m/z 69, 219, and 502 meet standard EI operational criteria.

Visualizations of Analytical Logic

MS_Fragmentation cluster_ESI ESI-MS/MS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization) M_ESI [M+H]+ m/z 219.99 F1_ESI [M+H - H2O]+ m/z 201.98 M_ESI->F1_ESI - H2O (18 Da) F2_ESI [M+H - H2O - CH2O]+ m/z 171.97 F1_ESI->F2_ESI - CH2O (30 Da) M_EI M+• m/z 218.98 F1_EI [M - CH2O]+• m/z 188.97 M_EI->F1_EI - CH2O (30 Da) F2_EI [M - CH2O - Cl]+ m/z 154.00 F1_EI->F2_EI - Cl• (35 Da)

Fig 1. Mechanistic fragmentation pathways of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol across platforms.

Workflow Start Sample: 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol Split Platform Selection Start->Split ESI_Path LC-ESI-QTOF (Polar/Intact Analysis) Split->ESI_Path Soft Ionization EI_Path GC-EI-MS (Volatile/Library Match) Split->EI_Path Hard Ionization ESI_Step Reverse Phase LC (HSS T3 Column) ESI_Path->ESI_Step EI_Step Gas Chromatography (DB-5MS Column) EI_Path->EI_Step ESI_Data Preserved [M+H]+ Exact Mass: 219.9927 ESI_Step->ESI_Data EI_Data Extensive Fragmentation Base Peak: m/z 188.97 EI_Step->EI_Data

Fig 2. Decision matrix and analytical workflows for MS platform selection.

References

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - NIH URL
  • Title: Chemical Space Exploration of Oxetanes Source: PMC - NIH URL
  • Title: An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma Source: PubMed - NIH URL
  • Title: Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Safety

3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a fundamental extension of experimental design. The safe handling and disposal of 3-(4,6-Dichloro-3-pyridyl)oxet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a fundamental extension of experimental design. The safe handling and disposal of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol requires a mechanistic understanding of its structural vulnerabilities.

This compound presents a unique intersection of chemical behaviors: it is a halogenated organic, a mildly basic pyridine derivative, and an acid-sensitive cyclic ether. Treating this chemical as generic organic waste is a critical operational failure that can lead to hazardous exothermic reactions, environmental contamination, and severe regulatory penalties.

Here is the authoritative, step-by-step standard operating procedure (SOP) for the safe disposal of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol, grounded in chemical causality and Environmental Protection Agency (EPA) standards.

Part 1: Mechanistic Hazard Profiling

To dispose of a chemical safely, you must first deconstruct its reactive moieties. The structural components of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol dictate its incompatibility profile and its ultimate thermal destruction pathway.

HazardLogic Chem 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol Sub1 Dichloropyridine Moiety Chem->Sub1 Sub2 Oxetane Ring Chem->Sub2 Haz1 Halogenated Waste (Requires Caustic Scrubbing) Sub1->Haz1 Haz2 Toxic/Environmental Hazard (EPA Regulated) Sub1->Haz2 Haz3 Acid-Sensitive (Risk of Exothermic Ring-Opening) Sub2->Haz3

Structural moieties of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol and their disposal hazards.

Table 1: Structural Causality in Disposal Protocols

Structural MoietyChemical PropertyCausality in Disposal Protocol
Dichloropyridine Ring Halogenated, weakly basic, toxicMandates segregation into Halogenated Organic Waste [1]. Requires high-temp incineration with caustic scrubbing to prevent dioxin/HCl release[2].
Oxetane Ring Strained cyclic etherHighly sensitive to strong acids. Dictates strict isolation from acidic waste streams to prevent exothermic ring-opening reactions[3].
Hydroxyl Group (-OH) Hydrogen bonding donor/acceptorIncreases solubility in polar solvents. Requires compatible containment (HDPE or glass) to prevent solvent degradation.

Part 2: Mandatory Engineering Controls & PPE

Before initiating any waste transfer, ensure the following self-validating safety systems are active:

  • Ventilation: All waste consolidation must occur inside a certified, properly functioning chemical fume hood. Pyridine derivatives emit noxious fumes that are harmful upon inhalation[4].

  • Glove Selection: Wear Nitrile or Neoprene gloves . Causality: Pyridine and its derivatives readily permeate standard latex, rendering it useless as a chemical barrier.

  • Eye Protection: Chemical splash goggles are mandatory.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step until the "Validation Check" of the current step is confirmed.

Step 1: Halogenated Waste Segregation

  • Action: Isolate 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol exclusively into a designated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and risks the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during improper incineration[1].

  • Validation Check: Visually inspect the waste log attached to the container. Confirm that no non-halogenated solvents (e.g., pure ethanol, hexane) or strong acids have been introduced to this specific carboy.

Step 2: Primary Containment

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or glass waste container. Fill the container to a maximum of 90% capacity .

  • Causality: Leaving 10% headspace accommodates for vapor expansion due to ambient temperature fluctuations, preventing container rupture.

  • Validation Check: Squeeze the sealed HDPE container slightly; it should have enough flex to indicate adequate headspace. Ensure the cap is threaded correctly and airtight.

Step 3: Labeling and Documentation

  • Action: Affix a standardized hazardous waste label. Explicitly write the full chemical name: "3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol". Check the boxes for "Halogenated" and "Toxic" .

  • Causality: Unidentified or vaguely labeled waste (e.g., "organic mix") triggers emergency characterization protocols by Environmental Health & Safety (EHS), delaying disposal and incurring massive institutional fines.

  • Validation Check: Cross-reference the label against your laboratory's active chemical inventory to ensure the nomenclature matches exactly.

Step 4: Secondary Storage & Incompatibility Management

  • Action: Store the sealed container in a ventilated, cool, dry secondary containment tray. Strictly isolate it from strong acids (e.g., sulfuric acid, hydrochloric acid) and strong oxidizers[3].

  • Causality: The oxetane ring is highly susceptible to acid-catalyzed ring-opening, which is highly exothermic and can cause the waste container to over-pressurize and burst.

  • Validation Check: Audit the secondary containment tray. If any acidic waste (e.g., TFA, glacial acetic acid) is in the same tray, immediately relocate the halogenated waste to a separate, compatible storage zone.

DisposalWorkflow Start Waste Generation: 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol Segregation Waste Segregation: Isolate as Halogenated Organic Start->Segregation Incompatible Check Incompatibilities: Keep away from Strong Acids/Oxidizers Segregation->Incompatible Containment Primary Containment: HDPE or Glass Container (<90% full) Incompatible->Containment Labeling Labeling: "Hazardous Waste - Halogenated" Containment->Labeling Storage Secondary Storage: Ventilated, Cool, Dry Area Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Procedural workflow for the safe segregation and disposal of halogenated pyridine derivatives.

Part 4: Spill Management & Emergency Response

In the event of a localized benchtop spill:

  • Evacuate & Ventilate: Clear non-essential personnel and ensure the fume hood sashes are at the appropriate operating height to maximize airflow.

  • Containment: Surround and cover the spill using an inert absorbent such as vermiculite or sand.

    • Causality: Never use combustible materials like sawdust. Pyridine derivatives are combustible, and combining them with organic absorbents creates a severe fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible, sealable hazardous waste container. Label it immediately as "Spill Cleanup: Halogenated Pyridine Derivative."

Part 5: Final Treatment & Thermal Destruction

Once transferred to your institution's EHS department or a licensed waste management facility, 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol will undergo thermal destruction. Because it is a halogenated pyridine, the EPA mandates specific incineration parameters to ensure complete molecular breakdown and to prevent the release of hazardous byproducts[2].

Table 2: EPA-Standard Incineration Parameters for Halogenated Pyridines

Incineration TechnologyOperational TemperatureResidence TimeCritical Engineering Control
Rotary Kiln 820°C – 1,600°C[5]Seconds (liquids), Hours (solids)[6]Caustic Scrubber (NaOH) mandatory to neutralize HCl gas[2].
Liquid Injection 650°C – 1,600°C[5]0.1 to 2.0 seconds[6]Caustic Scrubber (NaOH) mandatory to neutralize HCl gas[2].
Fluidized Bed 450°C – 980°C[5]Seconds (liquids/gases)[6]Caustic Scrubber (NaOH) mandatory to neutralize HCl gas[2].

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Toxicological Profile for Pyridine. Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. URL: [Link]

  • Title: Pyridine Compound Summary. Source: PubChem, National Institutes of Health (NIH). URL: [Link]

  • Title: Hazardous Waste Guide. Source: University of Tennessee Institute of Agriculture (UTIA). URL: [Link]

  • Title: Hazardous Materials Disposal Guide. Source: Nipissing University. URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (CAS: 1613239-16-9) is a highly specialized building block increasingly utilized in modern drug discovery campaigns. The incorporation of the oxetane ring serves as a powerful bioiso...

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Author: BenchChem Technical Support Team. Date: March 2026

3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (CAS: 1613239-16-9) is a highly specialized building block increasingly utilized in modern drug discovery campaigns. The incorporation of the oxetane ring serves as a powerful bioisostere for carbonyls or gem-dimethyl groups, modulating physicochemical properties by lowering lipophilicity (LogD), enhancing aqueous solubility, and improving metabolic stability without increasing steric bulk ()[1][2].

However, the combination of a strained four-membered oxetane ring and a di-halogenated pyridine moiety presents unique handling, reactivity, and disposal challenges. This guide provides a self-validating operational protocol for researchers handling this compound, ensuring scientific integrity and uncompromising laboratory safety.

Physicochemical Hazard Profile & Causality

To handle this compound safely, one must understand the mechanistic causality behind its hazards. Safety is not a checklist; it is a response to molecular structure.

  • Oxetane Ring Strain: Oxetanes possess significant ring strain (approximately 106 kJ/mol) ()[3]. While relatively stable under neutral and basic conditions, the ring is highly susceptible to nucleophilic attack and rapid, potentially exothermic ring-opening under acidic conditions ()[1].

  • Halogenated Pyridine Toxicity: Halogenated pyridines are notorious for their environmental persistence and aquatic toxicity. The di-chloro substitution on the electron-deficient pyridine ring also makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), requiring careful selection of reaction partners.

  • Hydroxyl Group Reactivity: As an oxetan-3-ol derivative, this compound is classified for Serious Eye Damage and Skin Irritation ()[4].

Table 1: Quantitative & Categorical Hazard Summary

Structural FeatureQuantitative Data / GHS CodeOperational Implication
Oxetane Ring Strain ~106 kJ/molHighly susceptible to acid-catalyzed exothermic ring-opening.
Oxetan-3-ol Core H318 (Eye Dam. 1), H315 (Skin Irrit. 2)Mandates face shields and high-grade chemical-resistant gloves.
Halogenated Pyridine EPA Water Limit: 0.2 ppbStrict prohibition of sink disposal; requires halogenated waste segregation.
Tertiary Alcohol H302 (Acute Tox. 4 - Oral)Requires handling in a Class II fume hood to prevent dust inhalation.

Personal Protective Equipment (PPE) Protocol

A self-validating PPE system ensures that every protective measure directly mitigates a specific structural hazard.

  • Ocular Protection: Standard safety glasses are insufficient due to the H318 (Serious Eye Damage) classification of oxetan-3-ol derivatives ()[5]. Requirement: Chemical splash goggles paired with a full-face shield when handling solutions.

  • Dermal Protection (Gloves): Halogenated pyridines can permeate standard thin latex. Requirement: Use heavy-duty Nitrile (minimum 8 mil thickness) for handling the solid. Crucial Causality Check: When the compound is dissolved, the glove material must be validated against the solvent, not just the solute. For example, if dissolved in dichloromethane (DCM), you must switch to unsupported Butyl or Silver Shield gloves, as nitrile degrades rapidly in DCM.

  • Respiratory & Body Protection: Requirement: Flame-resistant lab coat (100% cotton or Nomex) and handling strictly within a certified chemical fume hood.

HazardWorkflow Compound 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol (CAS: 1613239-16-9) Haz1 Oxetane Ring Strain (~106 kJ/mol) Compound->Haz1 Haz2 Halogenated Pyridine (Aquatic Toxicity) Compound->Haz2 Haz3 Hydroxyl Group (Eye/Skin Irritant) Compound->Haz3 Act1 Avoid Strong Acids (Prevents Ring Opening) Haz1->Act1 Act2 Segregate as Halogenated Waste (EPA 40 CFR 721.8675) Haz2->Act2 Act3 Wear Nitrile Gloves & Face Shield (Prevents Dermal/Eye Damage) Haz3->Act3

Mechanistic workflow mapping structural hazards to operational safety protocols.

Operational Workflow & Handling Procedures

To prevent exposure and maintain the chemical integrity of the oxetane ring, adhere to the following procedural methodology.

Methodology 1: Safe Weighing and Transfer Protocol

  • Fume Hood Preparation: Verify the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Lower the sash to the ergonomic working height.

  • Static Mitigation: Halogenated organic powders are highly prone to static accumulation. Position an anti-static zero-ionizer fan adjacent to the analytical balance to prevent the aerosolization of toxic particulates.

  • PPE Verification: Don a flame-resistant lab coat, chemical splash goggles, and 8-mil nitrile gloves.

  • Transfer Execution: Utilize a grounded, stainless-steel spatula for transfer. Avoid polymeric/plastic spatulas which exacerbate static cling and increase the risk of cross-contamination.

  • Reaction Setup: Introduce the compound to the reaction vessel last, ensuring the environment is neutral or basic. If acidic conditions are required for your synthetic workflow, maintain strict temperature control (e.g., cryogenic conditions) to suppress uncontrolled oxetane ring-opening.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., a damp paper towel with ethanol), disposing of the towel in the halogenated waste bin.

Spill Management and EPA-Compliant Disposal Plan

Because of the halogenated pyridine moiety, disposal is strictly governed by environmental regulations. The EPA mandates a maximum release to water concentration of 0.2 ppb for regulated halogenated pyridines ()[6].

Methodology 2: EPA-Compliant Disposal Protocol

  • Waste Identification: Classify all reaction mixtures, contaminated solvents, and solid residues containing the compound as Halogenated Organic Hazardous Waste ()[7].

  • Waste Segregation: Strictly isolate this waste from non-halogenated streams. Mixing streams complicates the incineration process and drastically increases institutional disposal costs.

  • Containerization: Collect the waste in a chemically compatible, leak-proof high-density polyethylene (HDPE) container. Do not use metal containers, which may corrode over time if trace acids are present.

  • Labeling: Label the container explicitly with "Hazardous Waste: Halogenated Pyridine/Oxetane Derivatives" and document the approximate concentration.

  • Destruction Method: Transfer the sealed container to your institutional Environmental Health and Safety (EHS) department for high-temperature chemical destruction (incineration), as mandated by EPA 40 CFR 721.8675 ()[6]. Never utilize bio-remediation or sanitary sewer disposal for this compound.

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • 3-Oxetanone Source: Grokipedia URL: [Link]

  • oxetan-3-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • 40 CFR 721.8675 -- Halogenated pyridines Source: eCFR URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol
Reactant of Route 2
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3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol
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